molecular formula C11H13N3O B12904496 5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 62236-00-4

5-(Dimethylamino)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12904496
CAS No.: 62236-00-4
M. Wt: 203.24 g/mol
InChI Key: ABNIWPNCEXTBNI-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium. This reaction yields the desired pyrazolone compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazolones .

Scientific Research Applications

5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
  • 3-Dimethylamino-2-phenyl-2H-azirine

Uniqueness

5-(Dimethylamino)-1-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

CAS No.

62236-00-4

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(dimethylamino)-2-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C11H13N3O/c1-13(2)11-8-10(15)12-14(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,15)

InChI Key

ABNIWPNCEXTBNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)NN1C2=CC=CC=C2

Origin of Product

United States

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